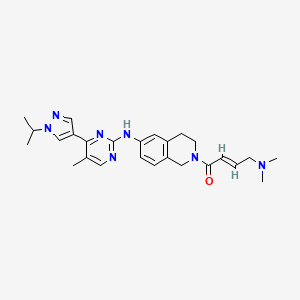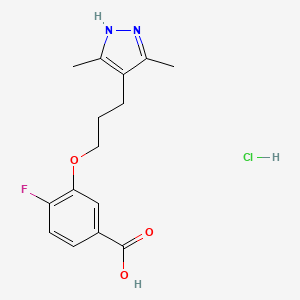![molecular formula C52H32O2 B8144566 (1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8144566.png)
(1R)-3,3'-Di(pyren-1-yl)-[1,1'-binaphthalene]-2,2'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with pyrene groups attached at specific positions, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. One common method includes the coupling of pyrene derivatives with binaphthalene intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as chromatography or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxy derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrene or binaphthalene moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced hydroxy derivatives.
Substitution: Halogenated or other substituted derivatives.
科学研究应用
Chemistry: In chemistry, (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol is studied for its photophysical properties, including fluorescence and phosphorescence. It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying molecular recognition and binding interactions in biological systems.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: In the industrial sector, the compound’s properties are leveraged in the development of advanced materials, including sensors and catalysts.
作用机制
The mechanism by which (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol exerts its effects involves its ability to interact with various molecular targets. The pyrene groups can engage in π-π stacking interactions, while the binaphthalene core provides a rigid framework that influences the compound’s overall conformation and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological or chemical outcomes.
相似化合物的比较
(1R)-1,1’-Binaphthalene-2,2’-diol: Lacks the pyrene groups, resulting in different photophysical properties.
3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-dione: Contains a ketone group instead of hydroxyl groups, altering its reactivity and applications.
Uniqueness: (1R)-3,3’-Di(pyren-1-yl)-[1,1’-binaphthalene]-2,2’-diol stands out due to the presence of both pyrene and binaphthalene moieties, which confer unique photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and molecular interactions.
属性
IUPAC Name |
3-(10,10c-dihydropyren-1-yl)-1-(2-hydroxy-3-pyren-1-ylnaphthalen-1-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H32O2/c53-51-43(39-23-19-33-17-15-29-9-5-11-31-21-25-41(39)47(33)45(29)31)27-35-7-1-3-13-37(35)49(51)50-38-14-4-2-8-36(38)28-44(52(50)54)40-24-20-34-18-16-30-10-6-12-32-22-26-42(40)48(34)46(30)32/h1-25,27-28,46,53-54H,26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCNGVZBVIULLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C=CC=C3C2C4=C(C=C3)C=CC(=C41)C5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H32O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

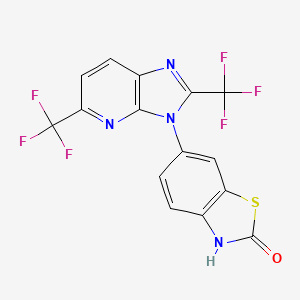
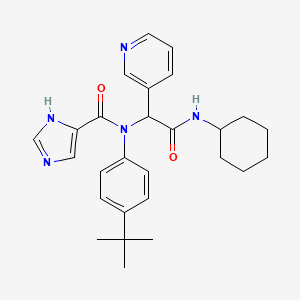
![6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B8144509.png)
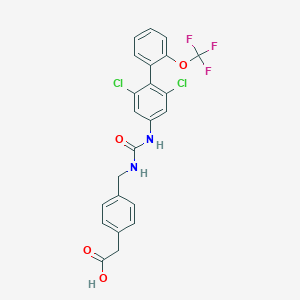
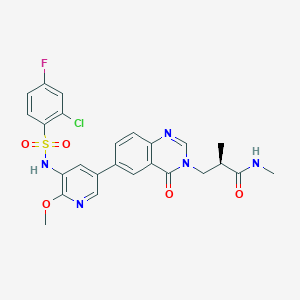
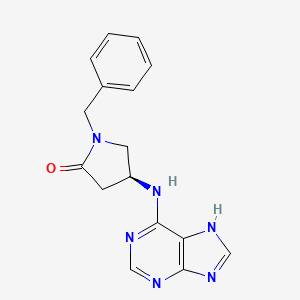
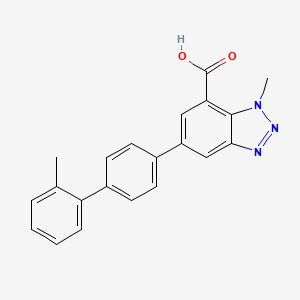
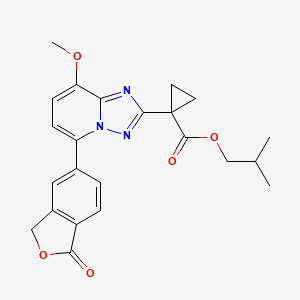
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide;hydrochloride](/img/structure/B8144553.png)
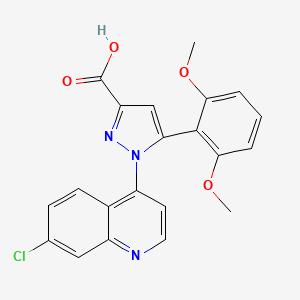
![5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene](/img/structure/B8144571.png)
